molecular formula C14H9ClN2O B15207249 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride CAS No. 1261748-49-5

3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride

Cat. No.: B15207249
CAS No.: 1261748-49-5
M. Wt: 256.68 g/mol
InChI Key: KINLPMMQGVQISX-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a phenyl group at the 3-position and a carbonyl chloride group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 3- and 5-positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride and its derivatives often involves the inhibition of specific molecular targets such as FGFRs. These receptors play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can disrupt signaling pathways that are essential for the growth and survival of cancer cells . The inhibition typically occurs through binding to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .

Properties

CAS No.

1261748-49-5

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

3-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride

InChI

InChI=1S/C14H9ClN2O/c15-13(18)10-6-11-12(8-17-14(11)16-7-10)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

KINLPMMQGVQISX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)C(=O)Cl

Origin of Product

United States

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